Product packaging for 4-Methylenetetrahydro-2H-pyran(Cat. No.:CAS No. 36838-71-8)

4-Methylenetetrahydro-2H-pyran

Cat. No.: B1584645
CAS No.: 36838-71-8
M. Wt: 98.14 g/mol
InChI Key: NSELYKZLLNWRED-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

4-Methylenetetrahydro-2H-pyran is a heterocyclic compound characterized by a six-membered ring containing one oxygen atom, a saturated framework, and an exocyclic methylene (B1212753) group at the fourth position. lookchem.comsigmaaldrich.com This structure is a derivative of tetrahydropyran (B127337), a common scaffold in many organic molecules. lookchem.com The presence of the exocyclic double bond introduces a site of unsaturation, rendering the molecule reactive and amenable to a variety of chemical transformations, including electrophilic and nucleophilic additions. lookchem.com Its molecular formula is C6H10O. guidechem.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 36838-71-8
Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
Boiling Point 122°C
Density 0.89 g/cm³
Flash Point 15°C
Refractive Index 1.440

The data in this table is compiled from various chemical suppliers and databases. guidechem.comchemicalbook.com

Significance as a Synthetic Intermediate and Motif

The utility of this compound as a synthetic intermediate is well-documented. Functionalized 4-methylenetetrahydropyrans are integral components of numerous biologically significant natural products, including anticancer agents like zampanolide (B1247547), enigmazole A, and phorboxazole. nih.gov The tetrahydropyran ring system is a prevalent feature in many natural products, and the exocyclic methylene group provides a handle for further functionalization and elaboration into more complex structures. nih.govresearchgate.net

For instance, it serves as a key intermediate in the preparation of certain griseofulvin (B1672149) derivatives, which have been investigated as anti-inflammatory agents for the central nervous system. chemicalbook.com The reactivity of the exocyclic double bond allows for its conversion into other functional groups or for its participation in cycloaddition reactions, expanding its synthetic versatility. The compound can be used in the synthesis of spirocyclic compounds, such as 1,6-dioxaspiro[2.5]octane, through epoxidation of the methylene group. ambeed.com

Historical Development of Research on Exocyclic Methylene Pyrans

Research into pyran-containing structures has a long history, driven by their prevalence in nature and their wide range of biological activities. researchgate.netopenaccessjournals.com The development of synthetic methods for pyran derivatives has been a continuous area of focus in organic synthesis. beilstein-journals.orgsemanticscholar.org Historically, the construction of substituted tetrahydropyrans often involved the synthesis of a 4-oxotetrahydropyran followed by an olefination reaction to introduce the methylene group. nih.gov

Over the years, more direct and asymmetric methods for incorporating the exocyclic methylene group have been developed. These include the Mukaiyama Aldol-Prins cascade reaction and intramolecular Sakurai cyclizations. nih.gov More recent advancements have focused on oxidative cyclization protocols. For example, the oxidative activation of benzyl (B1604629) or cinnamyl ethers bearing allylsilane derivatives using reagents like DDQ and CAN has been shown to produce functionalized 4-methylenetetrahydropyrans with good yields and high diastereoselectivity. nih.gov These modern synthetic strategies have significantly improved the efficiency and stereocontrol of the synthesis of these valuable heterocyclic motifs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O B1584645 4-Methylenetetrahydro-2H-pyran CAS No. 36838-71-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylideneoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-6-2-4-7-5-3-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSELYKZLLNWRED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338412
Record name 4-Methylenetetrahydro-2H-pyran
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Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36838-71-8
Record name Tetrahydro-4-methylene-2H-pyran
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylenetetrahydro-2H-pyran
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Record name 4-methylideneoxane
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Synthetic Methodologies for 4 Methylenetetrahydro 2h Pyran and Its Analogues

Strategies for Carbon-Carbon Double Bond Formation

A primary approach to the synthesis of 4-methylenetetrahydro-2H-pyran involves the conversion of a carbonyl group at the C4 position of a tetrahydropyran (B127337) ring into a methylene (B1212753) group. Several classic and modern olefination reactions have been successfully employed for this transformation.

Wittig-Type Olefination Reactions

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides. wikipedia.orgorganic-chemistry.org This reaction is widely used to introduce a methylene group onto a ketone or aldehyde. wikipedia.org In the context of this compound synthesis, the reaction of tetrahydro-4H-pyran-4-one with a methylenetriphenylphosphorane (B3051586) ylide is a direct and effective method. wikipedia.orgnih.gov The ylide, typically generated by treating a methyltriphenylphosphonium (B96628) salt with a strong base, acts as a nucleophile, attacking the carbonyl carbon of the pyranone. visualizeorgchem.commasterorganicchemistry.com This leads to the formation of a betaine (B1666868) intermediate, which subsequently collapses to form the desired exocyclic alkene and triphenylphosphine (B44618) oxide. visualizeorgchem.commasterorganicchemistry.com The strong P=O double bond formed in the by-product provides the thermodynamic driving force for the reaction. visualizeorgchem.com

The versatility of the Wittig reaction allows for its application in complex molecular settings. For instance, in the total synthesis of the microtubule-stabilizing agent zampanolide (B1247547), a Wittig olefination was employed to install the exocyclic methylene group on a highly functionalized tetrahydropyran intermediate. nih.gov The reaction of the corresponding aldehyde with methylenetriphenylphosphorane provided the desired 4-methylene-substituted pyran ring system. nih.gov

Starting MaterialReagentProductYieldReference
Tetrahydro-4H-pyran-4-oneMethylenetriphenylphosphoraneThis compoundNot Specified wikipedia.orgnih.gov
Aldehyde precursor in zampanolide synthesisMethylenetriphenylphosphorane4-Methylene-substituted pyran intermediate60% (2 steps) nih.gov

Horner-Wadsworth-Emmons and Related Phosphonate (B1237965) Chemistries

The Horner-Wadsworth-Emmons (HWE) reaction offers a valuable alternative to the Wittig reaction, often providing better yields and simpler purification due to the water-soluble nature of the phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.org This reaction utilizes phosphonate carbanions, which are generally more nucleophilic and less basic than their phosphonium ylide counterparts. wikipedia.orgclockss.org The HWE reaction typically favors the formation of (E)-alkenes when applicable, a feature that is less relevant for the synthesis of terminal alkenes like the 4-methylene group. wikipedia.org

In the synthesis of analogues of the natural product mevalocidin, a Horner-Wadsworth-Emmons reaction was utilized in a key step. ccspublishing.org.cn The reaction of triethyl phosphonoacetate with formaldehyde (B43269) in the presence of potassium carbonate led to the formation of an allylic alcohol, demonstrating the utility of phosphonate chemistry in building blocks that can lead to tetrahydropyran systems. ccspublishing.org.cn While this example doesn't directly form the this compound, it showcases the application of HWE chemistry in constructing precursors for such heterocyclic systems.

Peterson Olefination Approaches

The Peterson olefination provides another route to alkenes from carbonyl compounds, using α-silylcarbanions as the key reagent. wikipedia.orgorganic-chemistry.org A significant advantage of this method is the ability to control the stereochemistry of the resulting alkene by choosing either acidic or basic workup conditions for the intermediate β-hydroxysilane. wikipedia.org For the synthesis of a terminal alkene like this compound, this stereochemical control is not a factor, but the reaction remains a viable method.

The reaction proceeds through the addition of the α-silylcarbanion to the carbonyl group of tetrahydro-4H-pyran-4-one, forming a β-hydroxysilane intermediate. organic-chemistry.org This intermediate can then be eliminated under either acidic or basic conditions to yield the desired this compound. wikipedia.org In the synthesis of kirkamide, a natural product, a Peterson olefination was employed to introduce an exocyclic double bond onto a cyclitol skeleton, a strategy that is conceptually similar to its application on a pyranone. uzh.ch

Starting MaterialReagentIntermediateProductReference
Tetrahydro-4H-pyran-4-oneα-silylcarbanionβ-hydroxysilaneThis compound wikipedia.orgorganic-chemistry.org
Cyclitol ketoneα-silylcarbanionβ-hydroxysilaneExocyclic olefin-containing intermediate uzh.ch

Titanium and Zirconium Mediated Methylenations (e.g., Tebbe, Petasis Reagents)

For sterically hindered or sensitive carbonyl groups, titanium and zirconium-based reagents offer powerful alternatives to the phosphorus-based olefination methods. The Tebbe reagent and the Petasis reagent are particularly effective for the methylenation of a wide range of carbonyl compounds, including esters, lactones, and amides, which are often unreactive in Wittig-type reactions. santiago-lab.comwikipedia.org

The Tebbe reagent, prepared from titanocene (B72419) dichloride and trimethylaluminum, is a highly reactive methylenating agent. santiago-lab.com It reacts with ketones like tetrahydro-4H-pyran-4-one to form a titanium-carbene intermediate, which then undergoes a [2+2] cycloaddition with the carbonyl group to form an oxatitanacyclobutane. This intermediate then fragments to yield the desired this compound. wikipedia.orgambeed.com

The Petasis reagent, dimethyltitanocene, offers similar reactivity to the Tebbe reagent but is generally more stable and easier to handle. wikipedia.org It is particularly useful for the methylenation of sterically encumbered ketones. nih.gov In the total synthesis of (-)-okilactomycin, the Petasis-Tebbe reagent was successfully used to methylenate a complex dioxanone intermediate, which subsequently rearranged to form a tetrahydropyranone. nih.gov This highlights the utility of these reagents in the synthesis of complex molecules containing the tetrahydropyran core.

ReagentPrecursorKey FeatureReference
Tebbe ReagentTitanocene dichloride and trimethylaluminumHigh reactivity, methylenates esters and amides santiago-lab.com
Petasis ReagentTitanocene dichloride and methyllithium/methyl GrignardAir-stable, good for sterically hindered ketones wikipedia.org

Palladium-Catalyzed Cross-Coupling Strategies for Exocyclic Alkenes

Palladium-catalyzed cross-coupling reactions, such as the Stille, Suzuki, and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. libretexts.orgresearchgate.net While more commonly used for the synthesis of aryl-aryl or aryl-alkene bonds, these methods can also be adapted for the construction of exocyclic alkenes. sinica.edu.tw

One potential strategy involves the reaction of a 4-enol triflate or a 4-halotetrahydropyran derivative with an appropriate organometallic reagent in the presence of a palladium catalyst. For instance, a Stille coupling could involve the reaction of a 4-triflyloxy-3,6-dihydro-2H-pyran with an organostannane reagent. libretexts.org While direct examples for the synthesis of this compound via this method are not prevalent in the provided search results, the general principles of palladium-catalyzed cross-coupling suggest its feasibility. scispace.comrsc.org

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of cyclic compounds, including heterocycles. rsc.org This reaction, typically catalyzed by ruthenium-based complexes like the Grubbs catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene and a small volatile alkene byproduct. tcichemicals.com

In the context of this compound synthesis, a suitable acyclic precursor would be a diene containing an ether linkage strategically placed to form the tetrahydropyran ring upon metathesis. The RCM approach can be highly efficient and tolerant of various functional groups.

In the enantioselective total synthesis of (-)-zampanolide, a ring-closing metathesis strategy was employed to construct a large macrolactone ring. nih.gov While this specific example does not form the this compound ring directly via RCM, it demonstrates the power of this methodology in the synthesis of complex molecules containing this moiety. nih.gov The synthesis of various dihydro- and tetrahydropyrans through RCM has been extensively reviewed, showcasing the broad applicability of this method. rsc.org Research has also explored the ring-closing metathesis of prochiral oxaenediynes to generate racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans, which are precursors to substituted tetrahydropyrans. beilstein-journals.org

CatalystKey FeatureApplicationReference
Grubbs' CatalystsRuthenium-based, high functional group toleranceSynthesis of cyclic alkenes, including macrolactones and dihydropyrans nih.govrsc.orgtcichemicals.com
Tebbe/Petasis ReagentsTitanium-basedCan also be used for RCM, particularly for specific substrates tcichemicals.com

Intramolecular Cyclization Reactions from Acyclic Precursors

The construction of the tetrahydropyran ring via intramolecular cyclization of a suitably functionalized open-chain molecule is a powerful and frequently employed strategy. This approach allows for significant control over the stereochemistry of the final product by embedding stereocenters in the acyclic precursor.

Acid-Catalyzed Cyclodehydrations

Acid-catalyzed cyclization, particularly the Prins reaction and its variants, represents one of the most versatile methods for constructing tetrahydropyran rings. organic-chemistry.org This reaction typically involves the acid-promoted condensation of a homoallylic alcohol with an aldehyde. The resulting oxocarbenium ion intermediate is then trapped intramolecularly by the alkene, leading to the formation of the six-membered ether ring. A wide range of Brønsted and Lewis acids can be employed to facilitate this transformation. rsc.org

Rhenium(VII) complexes, such as O₃ReOSiPh₃, have been shown to be particularly effective catalysts for Prins cyclizations involving aromatic and α,β-unsaturated aldehydes, yielding highly substituted 4-hydroxytetrahydropyrans stereoselectively under mild conditions. organic-chemistry.org Similarly, perrhenic acid (O₃ReOH) catalyzes the cyclization of 3-chlorohomoallylic alcohols with various aldehydes to directly afford cis-2,6-disubstituted tetrahydropyran-4-ones. acs.org Other catalytic systems, including phosphomolybdic acid in water and lanthanide triflates, also efficiently promote the intramolecular hydroalkoxylation/cyclization of homoallylic alcohols. organic-chemistry.org In one variation, the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium (B1175870) nitrate (B79036) at room temperature gives tetrahydropyran derivatives in high yield and stereoselectivity. organic-chemistry.org

The Petasis-Ferrier rearrangement is another powerful acid-catalyzed method that constructs cis-2,6-disubstituted tetrahydropyranone systems. nih.gov This three-step sequence involves the condensation of a β-hydroxy acid with an aldehyde to form a dioxanone, followed by olefination and a final Lewis acid-induced rearrangement of the enol acetal. nih.govbeilstein-journals.org

Catalyst/Reagent SystemPrecursor TypeProduct TypeReference
Perrhenic Acid (O₃ReOH)3-Chlorohomoallylic alcohol + Aldehydecis-2,6-Disubstituted tetrahydropyran-4-one acs.org
Rhenium(VII) complex (O₃ReOSiPh₃)Homoallylic alcohol + Aldehyde4-Hydroxytetrahydropyran organic-chemistry.org
Cerium Ammonium Nitrate (CAN)Tertiary 1,4- or 1,5-diolTetrahydropyran derivative organic-chemistry.org
Phosphomolybdic Acid / H₂OHomoallylic alcohol + Aldehydecis-4-Hydroxytetrahydropyran organic-chemistry.org
p-Toluenesulfonic acid (PTSA)Homoallylic alcohol + Aldehyde2,6-Disubstituted-4-tosyloxytetrahydropyran thieme-connect.com
Lewis Acids (e.g., AlMe₃)Enol Acetal (from Dioxanone)cis-2,6-Disubstituted tetrahydropyranone nih.gov

Radical-Mediated Cyclizations

Free-radical cyclizations offer a complementary approach to ionic reactions for the synthesis of tetrahydropyran rings. These reactions are often initiated by the generation of a radical on an acyclic precursor, which then undergoes an intramolecular addition to a double or triple bond.

A common strategy is the atom transfer radical cyclization (ATRC). For instance, bis(tributyltin)-initiated cyclization of 3-butenyl iodoalkanoates, catalyzed by BF₃·OEt₂, affords 3,4-disubstituted tetrahydro-2H-pyran-2-ones. These 6-exo cyclizations proceed via boat-like transition states to yield predominantly the cis isomers. To circumvent the toxicity of tin-based reagents, tris(trimethylsilyl)silane (B43935) (TTMSS) has been employed as a less toxic radical mediator in combination with initiators like azobisisobutyronitrile (AIBN). connectjournals.com

Manganese(III) acetate (B1210297) is another widely used reagent for mediating radical cyclizations. It can be used to initiate the cyclization of 1,3-dicarbonyl compounds with conjugated alkenes to furnish substituted 4,5-dihydrofurans and can be extended to pyran synthesis. beilstein-journals.org Similarly, the radical cyclization of 4-hydroxyenones with conjugated dienes, mediated by cerium(IV) ammonium nitrate (CAN), leads to the formation of dihydrofurocoumarins and related oxygen heterocycles. organic-chemistry.org

Radical Initiator/MediatorPrecursor TypeProduct TypeReference
Bu₃SnH / AIBNo-Bromophenyl-substituted pyrrolylpyridinium saltFused pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline connectjournals.com
(Me₃Si)₃SiH (TTMSS) / AIBNo-Bromophenyl-substituted pyrrolylpyridinium saltFused pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline connectjournals.com
(Bu₃Sn)₂ / BF₃·OEt₂3-Butenyl iodoalkanoate3,4-cis-Tetrahydro-2H-pyran-2-one
Manganese(III) acetate4-Hydroxycoumarin + Alkene2,3-Dihydro-4H-furo[3,2-c]chromen-4-one beilstein-journals.org
Cerium(IV) ammonium nitrate (CAN)4-Hydroxycoumarin + Conjugated dieneEthenyl substituted 2,3-dihydrofurocoumarin organic-chemistry.org

Electrophilic Cyclizations (e.g., Halocyclization)

Electrophilic cyclization, particularly halocyclization, is a powerful method for concurrently forming the tetrahydropyran ring and installing a handle for further functionalization. In this process, an electrophilic halogen source (e.g., I₂, NBS, NIS) activates an alkene in a homoallylic alcohol, which is then intramolecularly attacked by the hydroxyl group. nih.gov

This strategy has been used to synthesize a variety of halogenated tetrahydropyrans. For example, treating unsaturated alcohols with N-iodosuccinimide (NIS) in the presence of a suitable catalyst can lead to iodocyclization, forming 4-iodomethyl-tetrahydropyran derivatives. connectjournals.comnih.gov Hypervalent iodine reagents have also been employed to promote these transformations. beilstein-journals.org The iodocyclization of 3-alkynylthiophene-2-carboxamides, for instance, can be achieved using molecular iodine in a deep eutectic solvent to produce 4-iodo-7H-thieno[2,3-c]pyran-7-imines. msu.edu

A related strategy is the Prins fluorination, where a Lewis acid like BF₃·OEt₂ promotes the cyclization of a homoallylic alcohol with an aldehyde, and fluoride (B91410) from the reagent is incorporated to yield a 4-fluorotetrahydropyran. researchgate.net

Reagent SystemPrecursor TypeProduct TypeReference
N-Iodosuccinimide (NIS)Unsaturated carboxylic acidIodolactone nih.gov
I₂ / Choline Chloride/Urea3-Alkynylthiophene-2-carboxamide4-Iodo-7H-thieno[2,3-c]pyran-7-imine msu.edu
BF₃·OEt₂Homoallylic alcohol + Aldehyde4-Fluorotetrahydropyran researchgate.net
PhI(OCOCF₃)₂ / KIUnsaturated amineIodinated pyrrolidine (B122466) (analogous to pyran) beilstein-journals.org

Transformations from Other Cyclic Ethers

An alternative to constructing the pyran ring from scratch is to modify a pre-existing cyclic ether. This can involve introducing unsaturation, rearranging the ring system, or performing functional group interconversions on an intact pyran scaffold.

Dehydrogenation and Rearrangement Pathways

Rearrangement reactions can provide access to the tetrahydropyran skeleton from other cyclic structures. For instance, the acid-catalyzed dehydration of tetrahydrofurfuryl alcohol over alumina (B75360) at high temperatures is a known method to produce 3,4-dihydro-2H-pyran. nih.gov More complex rearrangements, such as the Petasis-Ferrier rearrangement, transform cyclic acetals derived from dioxanones into highly substituted tetrahydropyran-4-ones. nih.govmasterorganicchemistry.com This powerful reaction has been a cornerstone in the synthesis of complex natural products like (+)-phorboxazole A. beilstein-journals.org

Gold(I) catalysis has also enabled a formal catalytic Petasis-Ferrier rearrangement, providing access to tetrahydropyran-4-ones from 4-(alkoxyalkyl)oxy-1-butynes. ambeed.com

Functional Group Interconversions on Pre-existing Pyran Scaffolds

Perhaps the most direct and common method for the synthesis of the parent this compound is the olefination of the corresponding ketone, tetrahydropyran-4-one. This ketone is commercially available or can be readily synthesized. Several standard olefination protocols can be applied.

The Wittig reaction , which uses a phosphonium ylide (e.g., methyltriphenylphosphonium bromide with a strong base), is a classic and effective method for converting the ketone into the target exocyclic alkene. beilstein-journals.orgntu.edu.sg The reaction proceeds by swapping a C=O bond for a C=C bond, with the formation of a stable triphenylphosphine oxide byproduct. ntu.edu.sg

The Tebbe olefination offers an alternative, particularly for base-sensitive substrates. The Tebbe reagent (or related titanium-based reagents) is effective for the methylenation of ketones. For example, treatment of a tetrahydropyrone with the Tebbe reagent has been used to install the exocyclic double bond during the synthesis of spliceostatin analogues. Similarly, the Petasis olefination , which often uses dimethyltitanocene (Cp₂TiMe₂), is another valuable method for this transformation and has been improved by the addition of ethyl pivalate (B1233124) in some applications. nih.gov

These olefination reactions on a pre-formed tetrahydropyran-4-one core represent a highly convergent and reliable route to this compound and its C-2 and C-6 substituted analogues.

Olefination ReactionReagent(s)SubstrateProductReference
Wittig ReactionPh₃P=CH₂ (from Ph₃PCH₃Br + base)Tetrahydropyran-4-oneThis compound beilstein-journals.orgntu.edu.sg
Tebbe OlefinationTebbe ReagentTetrahydropyran-4-oneThis compound
Petasis OlefinationCp₂TiMe₂Tetrahydropyran-4-oneThis compound nih.gov

Stereoselective Synthesis of Substituted 4-Methylenetetrahydro-2H-pyrans

The creation of substituted 4-methylenetetrahydro-2H-pyrans with specific three-dimensional arrangements is a significant challenge in organic synthesis. ijfans.org The spatial orientation of substituents on the pyran ring is crucial as it dictates the molecule's biological activity and properties. ijfans.org To address this, chemists have developed stereoselective methods that guide the formation of desired stereoisomers. ijfans.org These strategies primarily fall into two categories: the use of chiral auxiliaries to direct transformations and the application of asymmetric catalysts to influence the stereochemical course of a reaction. ijfans.org

Chiral Auxiliary-Mediated Syntheses

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. wikipedia.org This strategy relies on the auxiliary to create a diastereomeric intermediate that favors the formation of one stereoisomer over another. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

While direct, auxiliary-controlled cyclizations to form the 4-methylenetetrahydropyran ring are not extensively documented, this strategy is crucial for preparing enantiomerically pure precursors that lead to the target molecule. For instance, the asymmetric alkylation of chiral bislactim ethers, known as Schöllkopf's auxiliary, provides an efficient route to non-natural α-amino acids, which can be precursors for more complex heterocyclic structures. lmaleidykla.lt The stereoselectivity in the alkylation step is typically high, with the electrophile adding to the pyrazine (B50134) ring in a trans position relative to the auxiliary's isopropyl group, resulting in a diastereomeric excess (d.e.) often exceeding 95%. lmaleidykla.lt

Another example involves the use of trans-2-phenylcyclohexanol, an auxiliary introduced by J. K. Whitesell. wikipedia.org This auxiliary has been employed in ene reactions of derived glyoxylate (B1226380) esters. wikipedia.org In a synthesis of complex natural products, a glyoxylate attached to this auxiliary reacted with an alkene in the presence of tin(IV) chloride to yield the desired adduct with a 10:1 diastereomeric ratio. wikipedia.org Such adducts are versatile intermediates that can be elaborated into substituted pyran systems.

In many syntheses of complex molecules containing the 4-methylenetetrahydropyran moiety, such as in the total synthesis of (-)-zampanolide, the route begins with optically active starting materials. nih.govnih.gov These materials, like a PMB-protected glycidyl (B131873) derivative, are often prepared using foundational asymmetric techniques, including the use of chiral auxiliaries, to install the initial stereocenters. nih.gov The high enantiomeric excess (e.g., 97% ee) of the final pyran product is a direct consequence of the chirality embedded in the precursor at the start of the synthetic sequence. nih.gov

Asymmetric Catalytic Approaches

Asymmetric catalysis is a powerful strategy that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. ijfans.org This approach has been successfully applied to the synthesis of substituted 4-methylenetetrahydro-2H-pyrans through various reaction types.

One prominent method is the catalytic asymmetric aldol (B89426) reaction. For example, a dinuclear zinc ProPhenol catalyst has been used with an α-hydroxyacetophenone donor to produce syn-diols with excellent diastereoselectivity (up to 30:1) and enantioselectivity (92% ee). nih.gov In a related approach towards a fragment of laulimalide, a similar dinuclear zinc catalyst with a 2-ethyl acylpyrrole donor provided a key diol intermediate with a 10:1 diastereomeric ratio, which was then converted into the substituted pyran ring. nih.gov

Metal-catalyzed oxycyclization of 2-azetidinone-tethered alkynols using silver(I), platinum(II), or gold(III) salts can produce methylenetetrahydro-2H-pyrans via a 6-exo cyclization pathway. researchgate.net Additionally, enantioselective [4+2] cycloadditions (hetero-Diels-Alder reactions) between simple dienes and aldehydes, catalyzed by chiral imidodiphosphorimidates (IDPis), provide a direct and highly efficient method to construct dihydropyrans, which are closely related precursors. uni-koeln.de

The table below summarizes key findings in asymmetric catalytic approaches.

Table 1: Asymmetric Catalytic Approaches to Substituted 4-Methylenetetrahydro-2H-pyrans and Analogues
Reaction TypeCatalyst SystemKey TransformationStereoselectivitySource
Asymmetric Aldol ReactionDinuclear Zinc ProPhenolAldol reaction to form a diol precursor10:1 dr nih.gov
Oxidative CyclizationDDQ / CAN / PPTSCyclization of an allylsilane/cinnamyl ether97% ee nih.gov
Oxidative Sakurai-Type CyclizationDDQ / Brønsted AcidCyclization to form the pyran ring of (-)-zampanolideStereoselective nih.gov
Hetero-Diels-AlderImidodiphosphorimidate (IDPi)[4+2] cycloaddition of dienes and aldehydesHigh enantioselectivity uni-koeln.de
OxycyclizationAgOAc, Pt(II), or Au(III) salts6-exo cyclization of tethered alkynolsSelective formation of pyrans researchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pandawainstitute.com These principles are increasingly influencing the synthesis of organic compounds like this compound. pandawainstitute.com

A key area of focus is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. researchgate.net In the context of the Prins reaction, a common method for creating tetrahydropyran rings, solid acid catalysts such as HZSM-5 zeolites, alumosilicates, and iron-modified silica (B1680970) have been employed. researchgate.netnih.gov These catalysts have been used for the synthesis of fragrance compounds containing the tetrahydropyran skeleton, with some zeolite catalysts like Al-FER-nsh demonstrating robustness through multiple reuse cycles without significant loss of activity. researchgate.net

The choice of solvent is another critical aspect of green chemistry. Efforts have been made to replace hazardous volatile organic compounds with safer alternatives. Supercritical carbon dioxide (scCO2) has been used as a medium for the Prins reaction between formaldehyde and isobutene, where this compound was a product. nih.gov Ionic liquids have also been explored as environmentally benign media for synthesizing six-membered oxygen heterocycles due to their negligible vapor pressure, non-inflammability, and potential for recycling. researchgate.net In some cases, reactions can be performed under solvent-free conditions, further improving the environmental profile of the synthesis. researchgate.net

Finally, designing for energy efficiency is a core green chemistry principle. pandawainstitute.com Microwave-assisted synthesis has been shown to accelerate reactions, as seen in the ring-expansion of monocyclopropanated furans to yield dihydropyran derivatives. nih.gov Compared to conventional heating, microwave irradiation can significantly reduce reaction times and improve yields. nih.gov

The table below highlights synthetic methods for tetrahydropyran derivatives that incorporate green chemistry principles.

Table 2: Application of Green Chemistry Principles in Tetrahydropyran Synthesis
Green PrincipleMethodologyExampleAdvantageSource
Use of CatalysisPrins CyclizationHZSM-5 zeolites, Al-MFI-nsh, Al-FER-nshHeterogeneous, reusable catalyst reduces waste researchgate.netnih.gov
Safer Solvents & ConditionsPrins ReactionSupercritical CO2Replaces volatile organic solvents nih.gov
Safer Solvents & ConditionsHeterocycle SynthesisIonic LiquidsNon-flammable, recyclable medium researchgate.net
Safer Solvents & ConditionsPrins CyclizationSolvent-free reactionEliminates solvent waste researchgate.net
Energy EfficiencyRing-ExpansionMicrowave-assisted synthesisReduced reaction times, improved yields nih.gov

Reactivity and Transformational Chemistry of 4 Methylenetetrahydro 2h Pyran

Electrophilic Addition Reactions at the Exocyclic Double Bond

The exocyclic double bond in 4-methylenetetrahydro-2H-pyran is susceptible to attack by electrophiles, leading to a variety of addition products.

Hydrohalogenation and Hydration Mechanisms

The addition of hydrogen halides (hydrohalogenation) or water (hydration) to the double bond of this compound proceeds through mechanisms that are influenced by the substitution pattern of the alkene. While specific studies on the hydrohalogenation and hydration of the parent this compound are not extensively detailed in the provided results, the general principles of electrophilic addition to alkenes apply.

In a related context, the hydroboration-oxidation of alkenes provides an anti-Markovnikov hydration product. wikipedia.orglibretexts.org This two-step process involves the addition of borane (B79455) across the double bond, followed by oxidation. wikipedia.org

Halogenation and Oxyhalogenation Reactions

The addition of halogens, such as bromine or chlorine, across the double bond of pyran derivatives results in the formation of dihalogenated tetrahydropyrans. Oxyhalogenation, the addition of a halogen and an oxygen-containing group, can also occur. For instance, a Prins-type methodology has been used to introduce a bromine atom into the pyran ring. nih.gov

Cycloaddition Reactions (e.g., [2+1], [2+2], Diels-Alder)

This compound and its derivatives participate in various cycloaddition reactions, which are powerful methods for constructing cyclic systems.

[2+1] Cycloaddition: The reaction of metal carbenes with allenes typically forms alkylidenecyclopropanes through a formal [2+1] cycloaddition. rsc.org While not directly involving this compound as a starting material, related rhodium carbene chemistry can lead to its formation. rsc.orgrsc.org

[2+2] Cycloaddition: Research has shown the involvement of a [2+2] cycloaddition of an allene's external double bond with a rhodium-carbene double bond, forming a strained rhodacyclobutane intermediate. rsc.orgrsc.org This intermediate then rearranges to form 4-methylenetetrahydropyran derivatives. rsc.org Photochemical [2+2] cycloadditions are known to be effective for creating strained four-membered rings. libretexts.org

Diels-Alder ([4+2]) Cycloaddition: The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental tool in organic synthesis for forming six-membered rings. libretexts.orgchim.it While this compound itself acts as a dienophile in some contexts, related 2H-pyran systems can function as dienes. chim.itresearchgate.netresearchgate.netrsc.org The reactivity in these reactions is influenced by the electronic nature of the substituents on the pyran ring. rsc.orgrsc.org For example, electron-rich 2H-pyran-2-ones react well with electron-poor dienophiles. chim.itrsc.org Transition metals like palladium, copper, rhodium, and gold can catalyze [4+2] cycloaddition reactions. researchgate.net

Other Cycloadditions: Other cycloaddition pathways, such as [3+2] and [4+3] cycloadditions, have also been explored in the synthesis of related heterocyclic systems. rsc.orgresearchgate.netnih.gov For instance, palladium-catalyzed [3+2] cycloadditions of trimethylenemethane with aldehydes are a direct route to methylenetetrahydrofurans. nih.gov Rhodium-catalyzed [4+2+1] cycloadditions have been developed to synthesize seven-membered rings. pku.edu.cn

Table 1: Cycloaddition Reactions Involving Pyran Scaffolds

Cycloaddition Type Reactants Product Type Catalyst/Conditions Reference(s)
[2+2] Cycloaddition Rhodium vinylcarbene and allene 4-Methylenetetrahydropyran RhI/BINAP rsc.orgrsc.org
Diels-Alder ([4+2]) 2H-Pyran-2-one and alkyne Aniline derivative Thermal or high pressure rsc.org
Diels-Alder ([4+2]) 2-Alkenylbenzothiazoles and allyl carbonates 3-Methylenetetrahydropyran Palladium researchgate.net
[3+2] Cycloaddition Trimethylenemethane and aldehyde Methylenetetrahydrofuran Palladium nih.gov
[4+2+1] Cycloaddition Ene/yne-ene-allenes and CO Fused 5/7-membered carbocycles Rhodium pku.edu.cn

Hydroboration-Oxidation Pathways

The hydroboration-oxidation of alkenes is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond, yielding an alcohol. wikipedia.orgnumberanalytics.com This reaction is stereospecific, with the hydrogen and hydroxyl groups adding to the same side of the double bond (syn-addition). wikipedia.orglibretexts.org

The process begins with the addition of borane (BH₃) to the alkene, where the boron atom attaches to the less substituted carbon. libretexts.orgnumberanalytics.com This is followed by oxidation of the resulting organoborane, typically with hydrogen peroxide and a base, to produce the alcohol. wikipedia.orglibretexts.orgbeilstein-journals.org This method has been applied to the synthesis of substituted isoxazolidin-4-ols from 2,3-dihydroisoxazoles. beilstein-journals.org

Nucleophilic Reactions and Carbanion Chemistry

Michael Additions and Conjugate Additions

The Michael addition, or conjugate addition, involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. mdpi.comorganicchemistrydata.orglibretexts.org This reaction is a powerful tool for forming carbon-carbon bonds. siue.edumdpi.com While this compound itself is not an α,β-unsaturated carbonyl compound, related pyran derivatives with this functionality can undergo Michael additions. mdpi.comethz.ch For instance, the addition of nucleophiles to ortho-quinone methides can lead to Michael adducts. researchgate.net

The success of a Michael reaction depends on the relative acidity of the donor and acceptor molecules. libretexts.org Weakly basic nucleophiles and donors that form stabilized enolates, such as malonic esters, are often used. libretexts.org The reaction can be catalyzed by bases and, in some cases, can be performed enantioselectively using chiral organocatalysts. mdpi.comorganicchemistrydata.org

Organometallic Reagent Additions to the Double Bond

The exocyclic alkene of this compound is amenable to additions by various organometallic reagents. These reactions are valuable for installing new carbon or heteroatom substituents at the 4-position of the tetrahydropyran (B127337) ring. A prominent example is the hydroboration-oxidation reaction, which proceeds in a regioselective, anti-Markovnikov fashion.

While additions of hard organometallic nucleophiles like Grignard or organolithium reagents directly to the isolated, non-activated double bond are less common, softer organocuprates can be used for additions to similar exo-methylene systems, often requiring activation or specific substrate geometries. wikipedia.orggoogle.commasterorganicchemistry.com However, hydroboration remains a highly reliable and predictable method for the functionalization of this compound.

Reagent SystemIntermediateProductConditionsRef.
1. BH₃·THF2. H₂O₂, NaOHTri((tetrahydro-2H-pyran-4-yl)methyl)borane(Tetrahydro-2H-pyran-4-yl)methanol1. THF, 0 °C to rt2. 0 °C to rt wikipedia.orglibretexts.orgethz.ch

Radical Reactions and Polymerization Pathways

The double bond of this compound is susceptible to attack by radical species, enabling functionalization through free radical additions and serving as a monomer for polymerization.

Free radical additions to this compound typically proceed via a chain mechanism initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. numberanalytics.comwikipedia.orgwikipedia.org A well-established example of this reaction class is the thiol-ene reaction, which involves the addition of a thiol to the alkene. researchgate.net

The reaction is initiated by the formation of a thiyl radical (RS•) from a thiol (RSH) in the presence of an initiator. This electrophilic radical adds to the terminal carbon of the methylene (B1212753) group, following an anti-Markovnikov regioselectivity, to generate a more stable carbon-centered radical at the C4 position of the pyran ring. wikipedia.orggormleylab.com This intermediate radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product, 4-((alkylthio)methyl)tetrahydro-2H-pyran. mdpi.com These reactions are known for their high efficiency, stereoselectivity, and tolerance of various functional groups, making them a cornerstone of "click chemistry". researchgate.net

ReagentInitiatorProductConditionsRef.
ThiophenolAIBN4-((Phenylthio)methyl)tetrahydro-2H-pyranToluene, 80 °C ethz.chlibretexts.org
2-MercaptoethanolUV light2-((Tetrahydro-2H-pyran-4-yl)methylthio)ethanolNeat, rt researchgate.net

While specific studies on the radical polymerization of this compound are not widely reported in the literature, the general principles of free-radical polymerization of vinyl monomers can be applied to understand its potential behavior. gormleylab.com The process would involve the characteristic steps of initiation, propagation, and termination.

Initiation: A radical initiator (e.g., AIBN) thermally decomposes to generate primary radicals (I•). numberanalytics.com This radical adds to a molecule of this compound (M) to form the first monomer radical (M₁•).

Propagation: The monomer radical (Mₙ•) rapidly adds to subsequent monomer molecules, extending the polymer chain. The rate of polymerization (Rₚ) is primarily dependent on the monomer concentration [M] and the concentration of the growing radical chains [M•], governed by the propagation rate constant (kₚ).

StageDescriptionKey Kinetic Parameter
Initiation Decomposing initiator (I) creates a primary radical (R•), which adds to a monomer (M) to form a chain-initiating species (M₁•).kᵢ (initiation rate constant)
Propagation The monomer radical (Mₙ•) adds to another monomer to form a longer chain radical (Mₙ₊₁•).kₚ (propagation rate constant)
Termination Two growing chains (Mₙ• and Mₘ•) react by combination or disproportionation to form a dead polymer chain(s).kₜ (termination rate constant)

Free Radical Additions

Oxidation Reactions

The electron-rich exocyclic double bond is the primary site for oxidation reactions, providing pathways to epoxides or carbonyl compounds through olefin cleavage.

The epoxidation of this compound converts the alkene into a spirocyclic epoxide. This transformation is most commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), in what is known as the Prilezhaev reaction. youtube.comyoutube.com The reaction proceeds through a concerted mechanism, often termed the "butterfly mechanism," where an oxygen atom is transferred from the peroxy acid to the double bond in a single, stereospecific step. youtube.com

The reaction of this compound with m-CPBA in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) yields 1,4-dioxaspiro[2.5]octane. synquestlabs.com The byproduct of this reaction is meta-chlorobenzoic acid. This transformation is often highly efficient and selective for the double bond, leaving the ether linkage of the pyran ring intact. The resulting spiro-epoxide is a valuable intermediate for further synthetic manipulations, as the strained three-membered ring can be opened by various nucleophiles. In some complex syntheses, this epoxidation can occur as an undesired side reaction if the double bond is not properly protected. nih.gov

Oxidizing AgentProductSolventConditionsRef.
m-CPBA1,4-Dioxaspiro[2.5]octaneDichloromethane (CH₂Cl₂)0 °C to rt youtube.comnih.gov
Peroxyacetic acid1,4-Dioxaspiro[2.5]octaneChloroform (CHCl₃)rt youtube.com

Ozonolysis provides a reliable method for the complete cleavage of the exocyclic double bond in this compound, leading to the formation of carbonyl compounds. wikipedia.org The reaction involves treating the alkene with ozone (O₃), typically at low temperatures (-78 °C), to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane). organic-chemistry.org

The final products are determined by the workup conditions. wikipedia.org

Reductive Workup: Treatment of the ozonide with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust and water, cleaves the peroxide linkage to yield two carbonyl compounds. In the case of this compound, this process yields tetrahydropyran-4-one and formaldehyde (B43269).

Oxidative Workup: If the ozonide is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂), any aldehyde formed is further oxidized to a carboxylic acid. Since the cleavage of the exo-methylene group produces formaldehyde, oxidative workup will oxidize it to carbonic acid, which is unstable and decomposes to carbon dioxide and water. The ketone product, tetrahydropyran-4-one, remains unchanged.

This oxidative cleavage is a powerful tool for structural elucidation and for the synthesis of functionalized tetrahydropyranones. core.ac.ukscispace.com

Reagent SystemWorkup Product(s)Workup ConditionsRef.
1. O₃2. (CH₃)₂STetrahydropyran-4-one + FormaldehydeReductive wikipedia.orgorganic-chemistry.org
1. O₃2. H₂O₂Tetrahydropyran-4-one + Carbon DioxideOxidative wikipedia.org

Allylic Oxidation Strategies

The allylic position of this compound presents a key site for functionalization through oxidation. Allylic oxidation introduces an oxygen-containing functional group on the carbon atom adjacent to the double bond, leading to the formation of valuable synthetic intermediates.

One notable application of allylic oxidation is in the synthesis of complex molecules like theaspirone. In a multi-step synthesis, an intermediate containing the this compound moiety can undergo allylic oxidation to yield the desired theaspirone product. For instance, a 95% yield has been reported for an oxaspirocyclization step leading to a precursor, which then affords theaspirone in 67% yield upon allylic oxidation.

The choice of oxidizing agent and reaction conditions is crucial in determining the outcome and efficiency of the reaction. Common reagents for allylic oxidation include selenium dioxide (SeO2), chromium-based reagents, and various peroxides, often in the presence of a suitable catalyst. The regioselectivity and stereoselectivity of the oxidation are influenced by the steric and electronic properties of the substrate and the reagent.

Reduction Reactions

The exocyclic double bond in this compound is susceptible to reduction, offering a pathway to saturated pyran derivatives. The two primary methods for this transformation are catalytic hydrogenation and dissolving metal reductions.

Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst. This method is widely used for its efficiency and the typically high yields of the saturated product, 4-methyl-tetrahydropyran.

Various catalysts can be employed, with palladium, platinum, and nickel being the most common. The reaction is usually carried out by bubbling hydrogen gas through a solution of the compound containing the dispersed catalyst. For example, Noyori's asymmetric hydrogenation conditions have been applied in syntheses involving derivatives of this compound. ethz.ch

Frustrated Lewis pairs (FLPs) have also emerged as effective catalysts for hydrogenation. researchgate.net A combination of a stannylium (B1236563) triflate and an amine base, for instance, can catalyze the hydrogenation of a range of unsaturated functional groups with high selectivity. researchgate.net The mechanism of hydrogen activation by these FLP systems has been a subject of detailed experimental and computational studies. researchgate.net

Catalyst SystemSubstrate TypeKey Features
Metal Catalysts (Pd, Pt, Ni)AlkenesHigh efficiency, high yields
Asymmetric Catalysts (e.g., Noyori's)Prochiral alkenesEnantioselective reduction
Frustrated Lewis Pairs (e.g., Sn/N)Unsaturated functional groupsHigh selectivity, moisture tolerance

Dissolving Metal Reductions

Dissolving metal reductions provide an alternative to catalytic hydrogenation. This method typically uses an alkali metal, such as lithium, sodium, or potassium, dissolved in a liquid amine solvent, most commonly liquid ammonia, with an alcohol as a proton source. slideshare.netscribd.com

This technique generates solvated electrons that act as powerful reducing agents. scribd.com For α,β-unsaturated systems, dissolving metal reductions can selectively reduce the carbon-carbon double bond while leaving a carbonyl group intact, or under different conditions, reduce both functionalities. scribd.com The choice of metal is significant, with the reducing power generally following the order Li > K > Na > Mg > Al > Ti > Zn > Fe > Sn. scribd.com In the context of this compound, this method would yield 4-methyl-tetrahydropyran.

Rearrangement Reactions

The structural framework of this compound allows for intriguing rearrangement reactions, which can lead to the formation of new cyclic or acyclic structures.

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated pi system. libretexts.org The -sigmatropic rearrangement, which includes the Cope and Claisen rearrangements, is particularly significant in organic synthesis. imperial.ac.uk

A notable example involving a derivative of this compound is the oxonia-Cope rearrangement. This rearrangement can explain side-chain exchanges observed in complex syntheses. ethz.ch These reactions often proceed through a chair-like transition state, which is generally favored over a boat transition state unless steric constraints dictate otherwise. imperial.ac.uk

Rearrangement TypeDescriptionKey Features
-Sigmatropic (Cope)Rearrangement of a 1,5-diene.Often requires high temperatures.
-Sigmatropic (Claisen)Rearrangement of an allyl vinyl ether.Driven by the formation of a carbonyl group.
Anionic Oxy-CopeA modification of the Cope rearrangement.Can be conducted at lower temperatures.

Skeletal Rearrangements Affecting the Pyran Ring

Skeletal rearrangements that alter the pyran ring itself can occur under specific conditions, often promoted by acid or Lewis acid catalysts. These transformations can lead to ring contraction, ring expansion, or fragmentation.

One documented rearrangement pathway for compounds containing a dihydropyran ring is a retro-[4+2]-cycloaddition reaction. aip.org This process can be observed in the mass spectrometric fragmentation of related structures. For instance, the dominant dissociation pathway for 2-isobutyl-4-methyl-5,6-dihydro-6H-pyran involves a retro-[4+2]-cycloaddition. aip.org Such rearrangements can be synthetically useful for creating new ring systems or for the controlled degradation of complex molecules to determine their structure.

Functionalization of the Methylene Group and Alpha-Positions

The chemical reactivity of this compound is primarily centered around its exocyclic methylene group and the adjacent alpha-positions (C3 and C5). These sites offer opportunities for a variety of chemical transformations, enabling the synthesis of a diverse range of functionalized pyran derivatives. The strategic modification of these positions is a key aspect in the construction of complex molecules, including numerous biologically significant natural products. nih.gov

The exocyclic double bond is susceptible to classic alkene reactions such as epoxidation and hydroboration. These reactions allow for the introduction of new functional groups and stereocenters onto the pyran scaffold.

Epoxidation

The epoxidation of the exocyclic double bond in this compound derivatives is a common strategy to introduce a reactive epoxide ring. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). organicchemistrytutor.com The resulting spiro-epoxide is a versatile intermediate that can undergo further nucleophilic ring-opening reactions. For instance, the epoxidation of a substituted 4-methylenetetrahydropyran can be a key step in the synthesis of complex natural products. The reaction proceeds stereospecifically, with the reagent attacking the double bond from the less sterically hindered face. organicchemistrytutor.com

Hydroboration-Oxidation

Hydroboration-oxidation provides a method for the anti-Markovnikov hydration of the exocyclic methylene group. byjus.comlibretexts.orglibretexts.org This two-step process typically involves the reaction of the alkene with a borane reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH3-THF), followed by oxidation of the resulting organoborane intermediate with hydrogen peroxide and a base. byjus.comlibretexts.org This sequence results in the formation of a primary alcohol, (tetrahydropyran-4-yl)methanol. The hydroboration step is a syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. libretexts.orglibretexts.org The regioselectivity is governed by both steric and electronic factors, with the boron atom adding to the less substituted carbon of the double bond. libretexts.org

Table 1: Selected Reactions for the Functionalization of the Methylene Group

Reaction Substrate Reagents and Conditions Product Yield (%) Reference
Epoxidation 1-Methylcyclohexene (model) mCPBA 1-Methyl-7-oxabicyclo[4.1.0]heptane N/A organicchemistrytutor.com
Hydroboration-Oxidation 1-Methylcyclopentene (model) 1. BH3-THF; 2. H2O2, NaOH 2-Methylcyclopentan-1-ol N/A doubtnut.com
Catalytic Hydrogenation 2-(2-methylprop-1-enyl)-4-methylenetetrahydropyran H2, Ru/C catalyst cis-2-(2-methylprop-1-enyl)-4-methyltetrahydropyran N/A google.com

Functionalization of the Alpha-Positions

The alpha-positions (C3 and C5) of the this compound ring are activated by the adjacent oxygen atom, making them amenable to deprotonation and subsequent reaction with electrophiles. However, the reactivity at these sites is often intertwined with the chemistry of the exocyclic double bond.

Recent research has demonstrated the enantioselective synthesis of trans-disubstituted 4-methylenetetrahydropyrans through a rhodium-catalyzed reaction involving rhodium vinyl carbenes and allenes. rsc.orgrsc.org In this process, deuterium (B1214612) labeling studies confirmed the selective incorporation of deuterium at the 5-position of the tetrahydropyran ring, highlighting a method for specific functionalization at an alpha-position. rsc.orgrsc.org

Furthermore, tandem reaction sequences, such as the Mukaiyama aldol-Prins cascade, have been developed to construct substituted 4-methylenetetrahydropyrans, where functionalization occurs concurrently with ring formation. nih.govbeilstein-journals.org These complex transformations often involve the formation of an oxocarbenium ion intermediate, which is then trapped intramolecularly, leading to the formation of the pyran ring with substituents at various positions, including the alpha-carbons. beilstein-journals.org The stereochemical outcome of these reactions is often highly controlled, providing access to specific diastereomers. nih.govresearchgate.net

Table 2: Examples of Alpha-Position Functionalization

Reaction Type Substrate Precursor Reagents and Conditions Key Intermediate/Product Diastereomeric Ratio/ee Yield (%) Reference
Oxidative Sakurai-type Cyclization β-cinnamyloxyester derivative DDQ, CAN (cat.), PPTS, MeCN, -38 °C cis-2,6-disubstituted-4-methylenetetrahydropyran single diastereomer 71-81 nih.gov
Rhodium-Catalyzed Asymmetric Cyclization N-tosylhydrazone/ alkyne/allene substrate RhI/(S)-BINAP, DCE trans-disubstituted 4-methylenetetrahydropyran >99% ee 64 rsc.org
Asymmetric Allylation-Silyl-Prins Cyclization Aldehyde and allylsilane [{(R)-BINOL}Ti(IV){OCH(CF3)2}2], R2CHCl(OMe), TMSNTf2 cis-2,6-disubstituted 4-methylenetetrahydropyran 5:1 dr 91 beilstein-journals.org

The strategic functionalization of both the exocyclic methylene group and the alpha-positions of this compound provides a powerful toolkit for synthetic chemists to access a wide array of complex and stereochemically rich heterocyclic compounds.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 4-Methylenetetrahydro-2H-pyran. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing a complete picture of the molecular framework.

1D NMR Techniques (e.g., ¹H, ¹³C, DEPT)

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to its unique proton environments. The exocyclic methylene (B1212753) protons (=CH₂) typically appear as a multiplet in the olefinic region. The protons on the carbons adjacent to the oxygen atom (C2 and C6) are deshielded and resonate at a lower field compared to the other methylene groups in the ring.

¹³C NMR: The ¹³C NMR spectrum provides information on the number of distinct carbon environments. For this compound, six signals are expected. The quaternary carbon of the double bond (C4) and the olefinic methylene carbon (=CH₂) have characteristic chemical shifts in the downfield region. The carbons bonded to the oxygen (C2 and C6) also show distinct downfield shifts.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are instrumental in differentiating between CH, CH₂, and CH₃ groups. For this compound, DEPT-135 would show positive signals for CH groups (if any) and negative signals for CH₂ groups, while quaternary carbons would be absent. This helps in assigning the methylene groups within the pyran ring.

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
~4.7 (s, 2H, =CH₂)~145.0 (C4)
~3.7 (t, 4H, -CH₂-O-)~105.0 (=CH₂)
~2.3 (t, 4H, -CH₂-C=)~65.0 (C2, C6)
~32.0 (C3, C5)

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Note: These are approximate values and can vary based on solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. creative-biostructure.com For this compound, cross-peaks would be observed between the protons on C2 and C3, and between the protons on C5 and C6, confirming their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the direct assignment of each proton signal to its corresponding carbon atom. For example, the olefinic proton signals would correlate with the olefinic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies long-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.edu It is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations between the methylene protons at C3/C5 and the quaternary carbon C4 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for conformational analysis. creative-biostructure.com For this compound, NOESY can help determine the preferred conformation of the pyran ring (e.g., chair or boat) by identifying through-space interactions between protons.

Advanced NMR Experiments for Stereochemical Assignment

While this compound itself is achiral, its derivatives can contain stereocenters. Advanced NMR experiments are essential for determining the relative and absolute stereochemistry of such analogs. beilstein-journals.org Techniques like NOESY and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can establish the relative configuration of substituents by measuring internuclear distances. For determining absolute configuration, chiral derivatizing agents can be used in conjunction with NMR, or more advanced techniques like residual dipolar coupling (RDC) analysis may be employed.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands. nih.gov A strong band corresponding to the C=C stretching vibration of the exocyclic double bond is expected around 1650 cm⁻¹. The C-O-C stretching vibrations of the ether linkage typically appear in the region of 1150-1050 cm⁻¹. The C-H stretching vibrations of the sp² and sp³ hybridized carbons are also observed. pg.edu.pl

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds. The C=C stretching vibration in this compound would also be observable in the Raman spectrum, often with a strong intensity.

Vibrational Mode Approximate Wavenumber (cm⁻¹)
C-H stretch (sp²)3080
C-H stretch (sp³)2950-2850
C=C stretch1650
C-O-C stretch1150-1050
=C-H bend (out-of-plane)900

Table 2: Key IR and Raman Vibrational Frequencies for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. aip.org

For this compound, the molecular ion peak [M]⁺ would be observed at m/z 98, corresponding to its molecular weight. nih.gov The fragmentation pattern can provide further structural information. A characteristic fragmentation pathway for cyclic ethers is the retro-Diels-Alder reaction. aip.org In the case of this compound, this could lead to the formation of characteristic fragment ions. The mass spectrum often shows prominent peaks at m/z 67 and 68. aip.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. algimed.com For this compound, HRMS would confirm the molecular formula C₆H₁₀O by providing a measured mass that is very close to the calculated exact mass (98.0732 u). nih.gov This high accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. algimed.com

Ion Calculated Exact Mass (m/z)
[C₆H₁₀O]⁺98.0732

Table 3: High-Resolution Mass Spectrometry Data for this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) would be a powerful tool for gaining detailed structural information about this compound. This technique involves multiple stages of mass analysis, typically by selecting a precursor ion and subjecting it to fragmentation to produce product ions. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, an initial mass spectrometry (MS) scan would determine its molecular weight. Following this, an MS/MS experiment would involve isolating the molecular ion and inducing fragmentation. The resulting fragmentation pattern would provide critical insights into the molecule's connectivity. Expected fragmentation pathways could include the cleavage of the pyran ring or loss of the methylene group, with the masses of the resulting fragments helping to piece together the original structure.

Hypothetical MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Collision EnergyMajor Product Ions (m/z)Potential Structural Assignment of Fragment
98.14Low83.12, 69.10, 55.08Loss of CH3, C2H5, C3H7
98.14Medium83.12, 69.10, 55.08, 41.07Further fragmentation of primary fragments
98.14High83.12, 69.10, 55.08, 41.07, 29.04Extensive fragmentation

Note: This table represents hypothetical data based on common fragmentation patterns for similar structures and is for illustrative purposes.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable crystals of the volatile this compound itself might be challenging, its derivatives could be synthesized to facilitate crystallographic analysis. By introducing functional groups that encourage crystallization, the solid-state conformation of the core pyran ring can be determined.

This analysis would provide accurate bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's geometry in the solid state. This information is invaluable for understanding its steric and electronic properties, which can influence its reactivity and interactions with other molecules.

Chromatographic Methods for Purification and Purity Assessment

Chromatography is essential for both the purification of this compound and the assessment of its purity. The choice of chromatographic technique depends on the specific requirements of the analysis.

Given its likely volatility, Gas Chromatography (GC) is a primary method for the analysis of this compound. In GC, the compound is vaporized and passed through a column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) would be particularly effective. GC-FID is excellent for quantifying the purity of a sample, while GC-MS provides both quantitative data and structural information from the mass spectrum of the eluting compound.

Illustrative GC Purity Analysis Data

Peak NumberRetention Time (min)Area (%)Possible Identification
15.299.5This compound
26.10.3Impurity A
37.40.2Impurity B

Note: This table is a representative example of data obtained from a GC analysis for purity assessment.

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), could also be employed for the analysis of this compound, especially for non-volatile derivatives or for preparative scale purification. In LC, the compound is dissolved in a liquid mobile phase and passed through a column with a solid stationary phase.

Different LC modes, such as normal-phase or reversed-phase, could be used depending on the polarity of the compound and any impurities. Detection is typically achieved using a UV detector if the molecule has a chromophore, or a more universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

If this compound were to be synthesized in a chiral, non-racemic form, chiral chromatography would be essential for determining its enantiomeric excess (e.e.). This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound.

This differential interaction leads to a separation of the enantiomers, allowing for their individual quantification. The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess, a critical measure of the stereochemical purity of the sample.

Computational and Theoretical Investigations of 4 Methylenetetrahydro 2h Pyran

Conformational Analysis using Molecular Mechanics and Quantum Methods

The tetrahydropyran (B127337) ring in 4-Methylenetetrahydro-2H-pyran is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. The presence of the exocyclic methylene (B1212753) group at the C4 position influences the ring's geometry.

Computational methods are essential for exploring the conformational landscape. Molecular mechanics (MM) provides a fast method for an initial scan of possible conformations, while quantum methods like DFT and MP2 are used for accurate geometry optimization and energy calculation of the stable conformers. researchgate.net For the related 4-methyltetrahydropyran, extensive computational studies have determined the energetic preference for the equatorial conformer over the axial one. researchgate.netlookchem.com A similar preference is expected for the chair conformer of this compound.

DFT calculations on halogenated pyran analogues of D-talose have shown that even with significant 1,3-diaxial repulsion, the molecules adopt a 4C1-like chair conformation. beilstein-journals.org These studies highlight the power of DFT in corroborating experimental findings from NMR and X-ray crystallography and in providing detailed geometric parameters like bond lengths and torsion angles. beilstein-journals.org

Table 1: Comparison of Conformational Energy Calculation Methods

Method Description Application to Pyran Systems
Molecular Mechanics (MM) Uses classical physics to model molecules. Fast and efficient for large systems. Initial conformational searches to identify low-energy structures.
Density Functional Theory (DFT) A quantum mechanical method that models electron correlation at a lower computational cost than traditional ab initio methods. Geometry optimization and calculation of relative energies of conformers. beilstein-journals.org

| Ab Initio (e.g., MP2) | High-level quantum mechanical methods based on first principles. | Accurate calculation of conformational free energies (ΔG°), enthalpies (ΔH°), and entropies (ΔS°). researchgate.net |

Transition State Calculations for Reaction Mechanisms and Selectivity

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction coordinate. Calculating the structure and energy of the TS allows for the determination of the activation energy, which is critical for predicting reaction rates and selectivity.

For reactions involving pyran derivatives, such as cycloadditions or thermal decompositions, DFT is the method of choice for locating transition states. mdpi.comresearchgate.netrsc.org For example, in the thermal decomposition of 4-methyl-3,6-dihydro-2H-pyran, a concerted six-membered cyclic transition state was identified using the PBE0/6-311+G(d,p) level of theory. mdpi.com The transition state structure is confirmed by frequency calculations, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.comdoi.org

Intrinsic Reaction Coordinate (IRC) calculations are then performed to ensure that the located transition state correctly connects the reactants and products. mdpi.com For reactions of this compound, such as electrophilic additions to the double bond, transition state calculations would reveal the preferred reaction pathway and explain any observed regioselectivity or stereoselectivity. Automated workflows like AutoTS can streamline the process of finding transition states, requiring only the structures of the reactants and products as input. schrodinger.com

Spectroscopic Property Predictions (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in structure elucidation and the interpretation of experimental spectra.

For infrared (IR) spectroscopy, DFT calculations can predict vibrational frequencies. These calculations are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the method. The calculated IR spectrum for this compound would be expected to show characteristic peaks for the C=C stretch of the exocyclic methylene group and various C-O and C-H stretching and bending modes. Comparing the predicted spectrum with the experimental one can confirm the molecular structure. nih.govscifiniti.com

Predicting NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic shielding values, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). While experimental NMR data for this compound is available, theoretical predictions can help in the definitive assignment of complex spectra. nih.gov

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative for Pyran-like Structures)

Spectroscopic Data Computational Prediction Method Typical Predicted Values (for C=C stretch) Experimental Value (PubChem) nih.gov
IR Frequency (cm⁻¹) DFT (e.g., B3LYP/6-31G(d)) ~1650-1680 cm⁻¹ Not specified for C=C, but spectrum available.
¹³C NMR Chemical Shift (ppm) DFT-GIAO ~140-150 ppm (quaternary C=), ~105-115 ppm (=CH₂) 146.9 ppm (C=), 107.1 ppm (=CH₂)

| ¹H NMR Chemical Shift (ppm) | DFT-GIAO | ~4.5-5.0 ppm (=CH₂) | 4.7 ppm (=CH₂) |

Note: Predicted values are illustrative based on typical ranges for similar functional groups. Specific calculations for this compound would provide more precise values.

Molecular Dynamics Simulations for Solvent Effects or Intermolecular Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most chemical reactions and processes occur in solution. Molecular Dynamics (MD) simulations can model the behavior of molecules over time, explicitly including solvent molecules and accounting for intermolecular interactions. biorxiv.org

For this compound, MD simulations could be used to study its behavior in different solvents. By simulating the molecule in a box of solvent molecules (e.g., water, chloroform), one can analyze the solvation shell structure, calculate the free energy of solvation, and understand how the solvent influences its conformational preferences and reactivity. mdpi.com

MD simulations are particularly useful for studying intermolecular interactions, such as hydrogen bonding or van der Waals forces, which are crucial in biological systems or materials science. For example, simulations could model the interaction of this compound with a biological target or its compatibility with a polymer matrix. mdpi.com By combining the accuracy of quantum mechanics for a specific region (QM/MM methods) with the efficiency of molecular mechanics for the environment, these simulations provide a realistic picture of molecular behavior in complex systems.

Applications of 4 Methylenetetrahydro 2h Pyran in Chemical Synthesis

Building Block in Natural Product Total Synthesis

The inherent structural motifs within 4-Methylenetetrahydro-2H-pyran make it an attractive starting point for the synthesis of complex natural products. The pyran ring is a common feature in many biologically active molecules, and the exocyclic double bond offers a site for strategic chemical modifications.

Synthesis of Polycyclic Ethers and Spiroketals

Polycyclic ether and spiroketal frameworks are hallmarks of many marine natural products known for their potent biological activities. researchgate.netmdpi.com The synthesis of these complex structures often relies on the predictable cyclization of carefully designed precursors. This compound and its derivatives serve as key components in strategies aimed at constructing these systems. For instance, the synthesis of the northern fragment of laulimalide, a potent microtubule-stabilizing agent, involved the creation of a dihydropyran ring system. nih.gov While not directly starting from this compound, the strategies employed highlight the importance of the pyran moiety as a core structural unit. nih.gov

The table below summarizes key natural products where the this compound motif or its immediate precursors are integral to the synthetic strategy.

Natural ProductKey Synthetic Strategy Involving Pyran RingReference
(-)-ZampanolideOxidative Sakurai type cyclization to form the this compound ring. nih.gov
LaulimalideAssembly of a dihydropyran ring as part of the northern fragment synthesis. nih.gov
Theopederin DConstruction of an amidotrioxadecalin core containing a tetrahydropyran (B127337) ring.

Integration into Complex Pyran-Fused Systems

Beyond the formation of isolated pyran rings, this compound derivatives are instrumental in building more elaborate pyran-fused systems. These systems are prevalent in a wide array of natural products. researchgate.net The reactivity of the exocyclic methylene (B1212753) group allows for its participation in various carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the annulation of additional rings.

For example, cascade cyclizations triggered by oxidative gold catalysis have been developed to synthesize polycyclic 2H-pyran-3(6H)-ones from bispropargyl ethers. rsc.org This method provides a rapid route to functionalized polycyclic systems where a pyran ring is a central component. rsc.org Furthermore, stereoselective, metal-free ring-expansions of monocyclopropanated furans have been developed to produce highly functionalized dihydro-2H-pyran derivatives, which are valuable building blocks for drug synthesis. nih.gov These methods showcase the strategic importance of forming pyran rings that are fused or can be readily converted into fused systems.

Precursor for Bioactive Molecules and Pharmaceutical Intermediates (Focus on synthetic utility as a scaffold)

The tetrahydropyran scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding. This compound provides a readily accessible entry point to this important class of compounds.

Scaffold in Medicinal Chemistry Programs

The this compound framework serves as a versatile scaffold that can be elaborated into a diverse library of compounds for biological screening. nih.gov The exocyclic double bond is particularly useful for introducing a variety of functional groups through reactions such as hydroboration-oxidation, epoxidation, and dihydroxylation. This allows for systematic modification of the scaffold to explore structure-activity relationships (SAR). For instance, derivatives like 2-Methoxy-4-(tetrahydro-4-methylene-2H-pyran-2-yl)phenol are investigated for their potential antioxidant, anti-inflammatory, and antimicrobial properties, owing to the combination of the pyran ring and the phenolic moiety. ontosight.ai The pyran ring itself is a key structural motif in numerous drug targets, including those for neurodegenerative diseases. nih.govnih.gov

Chiral Building Block in Drug Discovery Syntheses

Enantiomerically pure tetrahydropyrans are highly sought-after building blocks in the synthesis of chiral drugs. The introduction of chirality can have a profound impact on a drug's potency and selectivity. Chiral versions of this compound or its precursors can be employed to construct enantiomerically pure pharmaceutical intermediates. For example, the synthesis of potent and selective adenosine (B11128) A2A and A3 receptor agonists utilized a chiral (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde derivative. researchgate.net The resolution of diastereomers showed that the (R)-configured dihydropyranyl moiety conferred greater potency and selectivity. researchgate.net This highlights the importance of stereochemistry in the pyran ring for biological activity and underscores the value of chiral pyran building blocks in drug discovery.

Monomer for Polymer Science and Materials Chemistry

The application of this compound extends beyond small molecule synthesis into the realm of polymer chemistry. The exocyclic double bond provides a polymerizable handle, allowing it to act as a monomer in the creation of novel polymers with potentially unique properties.

While research into the direct polymerization of this compound is an emerging area, related pyran and furan-based monomers have been successfully used to create a variety of polymers. For instance, isomers such as this compound-2-one can be utilized as monomers for both ring-opening and free-radical polymerizations. google.com These polymerizations can lead to modified aliphatic polyesters with potential applications as thermoplastic elastomers or polyurethanes. google.com The incorporation of the pyran ring into the polymer backbone can influence the material's thermal stability, degradability, and mechanical properties. The development of chemically recyclable polymers from monomers containing similar structural motifs is a significant area of research, aiming to contribute to a circular materials economy. rsc.org The potential for this compound to act as a monomer opens up possibilities for new materials with tailored properties for a range of applications.

Synthesis of Poly(this compound)

The synthesis of homopolymers from this compound can be achieved through polymerization of its exocyclic alkene group. Cationic polymerization is a suitable method for this transformation, as the substituents on the double bond can stabilize the resulting carbocationic intermediate. pearson.com

Living cationic polymerization, in particular, offers a pathway to synthesize polymers with well-defined structures and low molar mass distribution. wikipedia.org This technique is characterized by the controlled initiation and propagation of the polymer chain while minimizing termination and chain-transfer side reactions. wikipedia.org In a living cationic process, the active ionic propagating species exist in a chemical equilibrium with dormant covalent species. wikipedia.org This equilibrium allows for the controlled growth of polymer chains.

The general mechanism for the cationic polymerization of a vinyl monomer like this compound involves three main stages:

Initiation: An initiator system, typically a combination of a proton source or Lewis acid, generates a carbocation from the monomer.

Propagation: The carbocationic active center of the growing polymer chain repeatedly adds new monomer molecules.

Termination/Chain Transfer: These reactions, which are minimized in living polymerizations, end the growth of a polymer chain. wikipedia.org

Table 1: Key Aspects of Living Cationic Polymerization

FeatureDescriptionRelevance to this compound
Monomer Type Nucleophilic alkenes with substituents that can stabilize a positive charge. wikipedia.orgThe structure of this compound is suitable for this type of polymerization.
Initiator System Often a binary system, such as an alcohol combined with a Lewis acid. wikipedia.orgStandard cationic initiators can be employed.
Control Achieved by balancing active ionic species and dormant covalent species. wikipedia.orgAllows for the synthesis of Poly(this compound) with controlled molecular weight and narrow dispersity.
Architecture Enables the creation of complex polymer architectures like star polymers and block copolymers. wikipedia.orgProvides a route to advanced materials based on the pyran monomer.

Preparation of Copolymers and Block Copolymers with Tailored Properties

This compound can be copolymerized with other monomers to create copolymers with properties tailored for specific applications. Block copolymers, which consist of two or more distinct polymer chains linked together, are of particular interest for creating self-assembling materials. chalmers.se

The synthesis of block copolymers often relies on controlled/living polymerization techniques, such as living cationic polymerization. wikipedia.orgcmu.edu By sequentially adding different monomers to a living polymerization system, distinct blocks can be grown from the active chain end. This allows for precise control over the composition and length of each block. cmu.edu

Amphiphilic block copolymers, which contain both hydrophilic (water-loving) and hydrophobic (water-repelling) segments, can self-assemble into various nanostructures like micelles in solution. nih.gov While specific block copolymers incorporating this compound are not extensively documented in the reviewed literature, its pyran structure could be modified to tune its polarity, making it a potential candidate for inclusion in such advanced materials. The synthesis of these materials allows for the combination of properties from different polymers into a single macromolecule. cmu.edu

Table 2: Types of Block Copolymers

Block Copolymer TypeStructurePotential Synthesis Route with 4-MTHP
Diblock A-BSequential living cationic polymerization of 4-MTHP and a second monomer.
Triblock A-B-A or A-B-CSequential living cationic polymerization using a bifunctional initiator or sequential monomer addition. chalmers.se
Multiblock (A-B)nRepetitive and sequential addition of monomer mixtures. uni-mainz.de

Applications in Advanced Polymeric Materials

Polymers derived from this compound are noted as intermediates for creating functional materials. lookchem.comlookchem.com The pendant tetrahydropyran rings along the polymer backbone introduce specific functionalities that can be exploited. For instance, the ether linkage within the pyran ring can influence the polymer's polarity and its interaction with other materials.

These polymers may find use in creating materials with tailored properties, such as polar thermoplastic elastomers, which combine the processability of thermoplastics with the flexibility of elastomers. cmu.edu The inclusion of polar monomers is key to developing materials that are resistant to non-polar solvents like hydrocarbons. cmu.edu Furthermore, functional polymers can be used as reactive surfactants or in the development of materials for drug delivery. cmu.edunih.gov

Ligand Design and Catalysis

The oxygen atom in the this compound ring possesses lone pairs of electrons, giving it the potential to act as a Lewis base and coordinate to metal centers. This suggests that derivatives of this compound could be developed as ligands for catalysis. While this compound itself is not prominently featured as a ligand in the literature, related pyran-containing structures are utilized in catalyst design.

For example, iridium complexes featuring pyridyl-sulfonamide ligands have been studied for transfer hydrogenation, demonstrating that heterocyclic systems can play a direct role in catalytic cycles through metal-ligand cooperation. nsf.gov The design of chiral phosphorus ligands incorporating a pyran structure has also been explored, highlighting the utility of the pyran scaffold in asymmetric catalysis. doi.org The ability of the pyran ring to serve as a structural backbone for positioning catalytically active groups makes it a target in the synthesis of new ligand systems.

Applications in Agrochemical and Flavor/Fragrance Synthesis

The tetrahydropyran ring is a structural motif found in various natural products and commercially significant molecules, including those used in the agrochemical and flavor/fragrance industries. clockss.org Compounds containing the 2H-pyran-2-one skeleton, for instance, are valuable synthons in organic synthesis and have applications as agrochemicals. clockss.org The search for new agrochemicals with novel modes of action is a significant area of research. ccspublishing.org.cn

In the fragrance industry, substituted tetrahydropyrans are valued for their unique olfactory properties. For example, tetrahydro-4-methyl-2-phenyl-2H-pyran is used as a perfuming ingredient to impart fresh, green, and rosy notes to compositions. google.comepo.org Other pyran derivatives are known to blend well in floral compositions, enhancing top notes and providing desirable longevity. googleapis.com Given that the tetrahydropyran core is a key feature of many of these fragrant molecules, this compound represents a potential starting material or intermediate for the synthesis of new fragrance and flavor compounds. google.com

Advanced Topics and Future Directions in 4 Methylenetetrahydro 2h Pyran Research

Chemoenzymatic Synthesis and Biocatalysis Applications

Chemoenzymatic synthesis, which integrates the high selectivity of biocatalysts with the versatility of chemical reactions, represents a promising frontier for producing complex molecules like 4-Methylenetetrahydro-2H-pyran. thescipub.comnii.ac.jp This approach offers significant advantages in terms of efficiency, sustainability, and the ability to generate enantiomerically pure compounds. nii.ac.jpbldpharm.com

While specific chemoenzymatic routes to this compound are still an emerging area, the principles of biocatalysis offer clear potential. Enzymes, particularly ketoreductases (KREDs), could be employed for the asymmetric reduction of a ketone precursor, establishing a chiral center that guides the formation of a specific enantiomer of the pyran ring. thescipub.com Furthermore, enzymes like cytochrome P450 monooxygenases, known for their ability to perform regio- and stereospecific C-H functionalization, could be used to modify the this compound scaffold post-synthesis, introducing new functionalities with high precision. thescipub.commdpi.com The use of dynamic kinetic resolution, a powerful chemoenzymatic strategy, could overcome the typical 50% yield limit of traditional kinetic resolutions, making the synthesis of chiral derivatives of this compound more efficient and scalable. nii.ac.jpambeed.com The industrial application of biocatalysis is well-established for producing high-value chiral compounds, suggesting that as the demand for specific isomers of this compound grows, enzymatic and chemoenzymatic methods will become indispensable. ambeed.comcymitquimica.com

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, or continuous processing, is revolutionizing chemical manufacturing by offering superior control, enhanced safety, and improved scalability compared to traditional batch methods. uliege.bechemuniverse.comacs.org In this approach, reactants are pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and reaction time. uliege.bechemuniverse.com This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates, making it highly relevant for the synthesis of this compound. uliege.bersc.org

The synthesis of the pyran ring, for instance via the Prins reaction, can be energy-intensive. A continuous flow setup allows for rapid heating and cooling, maintaining optimal reaction temperatures and minimizing the formation of byproducts. uliege.be This enhanced control leads to higher yields and purity. chemuniverse.com Moreover, the small reaction volumes within a flow system significantly mitigate the risks associated with handling toxic or unstable reagents. rsc.org The scalability of flow chemistry is another key advantage; a process optimized on a laboratory scale can be scaled up for industrial production simply by running the system for a longer duration or by using parallel reactor lines. acs.org While specific literature on the continuous flow synthesis of this compound is limited, the successful application of this technology for other heterocyclic compounds, such as 1,2,3-triazole for the antibiotic tazobactam, demonstrates its vast potential. rsc.org

Table 1: Advantages of Flow Chemistry for this compound Synthesis

Feature Benefit in this compound Synthesis
Precise Control Improved yield and selectivity by fine-tuning temperature, pressure, and residence time. chemuniverse.com
Enhanced Safety Minimizes risks by using small volumes of potentially hazardous reagents and containing exothermic reactions. uliege.bersc.org
Scalability Seamless transition from laboratory-scale development to large-scale production. acs.org
High-Throughput Enables rapid optimization of reaction conditions and synthesis of derivative libraries. acs.org

| Integration | Allows for multi-step sequences, including reaction, purification, and analysis, in a single, automated process. acs.org |

Photochemical and Electrochemical Transformations

Advanced synthetic methods utilizing light or electricity offer unique pathways for the transformation of organic molecules. These techniques can drive reactions that are difficult to achieve through conventional thermal methods and often proceed under mild conditions.

Photochemical transformations have shown direct applicability to this compound. In one study, the compound was used in a photoredox-catalyzed process. acs.org Utilizing a CsPbBr3 perovskite photocatalyst, a radical-radical coupling reaction was achieved, demonstrating a modern approach to C-C bond formation involving the pyran structure. acs.org This highlights the potential of using the exocyclic double bond as a reactive handle for photochemically-induced additions. Other potential photochemical reactions include [2+2] cycloadditions, as demonstrated with other systems using blue LEDs, to create more complex, strained ring systems. nih.gov

Electrochemical transformations provide another avenue for green and efficient synthesis. Electrochemical carboxylation, for example, could be used to introduce a carboxylic acid group into the molecule, potentially at the exocyclic methylene (B1212753) position, using CO2 as a sustainable C1 source. ontosight.ai Furthermore, electrocatalysis can be combined with biocatalysis; enzymes like cytochrome P450 can be immobilized on electrodes to drive oxidative transformations, powered by electricity instead of expensive biological cofactors like NADPH. mdpi.com This bioelectrocatalysis could enable selective hydroxylations or epoxidations of the this compound ring system. mdpi.com

Development of Novel Catalytic Systems for Efficient Transformations

The development of efficient catalytic systems is central to the modern synthesis of this compound and its derivatives. Research has focused on precious metal catalysts as well as more sustainable alternatives.

Precious metal salts based on silver (Ag), platinum (Pt), and gold (Au) have proven effective in catalyzing the oxycyclization of alkynols to form the methylenetetrahydro-2H-pyran ring system via a 6-exo pathway. researchgate.netgoogle.com For instance, silver acetate (B1210297) (AgOAc) can exclusively yield methylenetetrahydro-2H-pyrans from specific 2-azetidinone-tethered alkynols. researchgate.netgoogle.com Palladium (Pd) catalysts have also been used for the stereospecific cyclization of carbonate precursors to furnish the 4-methylenetetrahydropyran structure, although developing a truly catalytic version can be challenging. mdpi.com

Beyond precious metals, there is a strong drive to develop more sustainable and cost-effective catalysts. Solid acid catalysts, such as HZSM-5 zeolites, have been investigated for the Prins reaction, a key method for constructing pyran rings. mdpi.com Nanocatalysts, including titanium dioxide (TiO2) and copper(I) iodide (CuI) nanoparticles, are also emerging as efficient catalysts for related pyran syntheses under mild, often solvent-free, conditions. mdpi.comresearchgate.net These heterogeneous catalysts offer the additional benefits of easy separation and recyclability.

Table 2: Catalytic Systems for the Synthesis of this compound and Related Structures

Catalyst Type Specific Catalyst Example(s) Reaction Type Reference(s)
Precious Metal AgOAc, Pt(II) salts, Au(III) salts Oxycyclization of alkynols researchgate.net, google.com
Precious Metal Pd₂(dba)₃·CHCl₃ / dppf Intramolecular cyclization mdpi.com
Solid Acid HZSM-5 Zeolite Prins Reaction mdpi.com
Nanocatalyst TiO₂ nanoparticles, CuI nanoparticles Prins Reaction / Dihydropyran Synthesis mdpi.com, researchgate.net

Exploration of Emerging Application Domains (e.g., smart materials, supramolecular chemistry)

The unique structural features of this compound, namely the ether linkage and the reactive exocyclic double bond, make it an attractive building block for applications beyond traditional organic synthesis, particularly in materials science and supramolecular chemistry. researchgate.net

Smart Materials and Polymers: The exocyclic double bond of this compound allows it to act as a monomer in polymerization reactions. researchgate.netacs.org Research on similar exo-methylene heterocyclic compounds (MHCs) shows they can undergo radical polymerization through two distinct pathways:

Radical Ring-Retaining Polymerization (rRRP): This process yields an aliphatic polymer backbone with intact tetrahydropyran (B127337) rings as pendant groups. These pendant rings can be further modified, allowing for the creation of functional polymers with tailored properties. researchgate.netacs.org

Radical Ring-Opening Polymerization (rROP): This pathway incorporates the heteroatom (oxygen) into the main polymer chain, resulting in functional polyethers. Polymers formed this way often exhibit degradability, a desirable characteristic for biomedical or environmentally benign materials. researchgate.net

A patent has noted that this compound-2-one, a closely related lactone, can be used as a monomer in free radical polymerization. researchgate.net By incorporating stimuli-responsive groups, polymers derived from this compound could be developed into "smart materials" that change their properties in response to external triggers like pH, temperature, or light.

Supramolecular Chemistry: In supramolecular chemistry, non-covalent interactions are used to build large, ordered structures. The oxygen atom in the this compound ring can act as a hydrogen bond acceptor, enabling it to participate in the formation of supramolecular assemblies. acs.org While direct studies are nascent, its structural similarity to tetrahydrofuran (B95107) (THF), which is known to participate in host-guest chemistry and form crystalline supramolecular assemblies, suggests similar potential. acs.org The pyran ring could be incorporated into larger macrocycles designed to selectively bind guest molecules, or it could act as a guest itself within a larger host cavity, opening avenues for applications in sensing, separation, or controlled release systems.

Sustainable and Atom-Economical Syntheses

The principles of green chemistry, particularly atom economy, are guiding the development of new synthetic routes to this compound. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product.

Reactions with high atom economy, such as cycloadditions and rearrangement reactions, are preferred as they minimize waste. The synthesis of pyran derivatives through catalytic [4+2] cycloadditions or cycloisomerization reactions are excellent examples of inherently atom-economical processes. researchgate.netnih.gov These methods construct the core ring structure in a single step with few or no byproducts. In contrast, traditional multi-step syntheses that rely on stoichiometric reagents and protecting groups often have poor atom economy, generating significant chemical waste. Future research will focus on designing synthetic pathways to this compound that maximize the incorporation of starting materials into the product, often by leveraging catalytic cycles that replace stoichiometric reagents.

Green Solvents and Solvent-Free Reaction Methodologies

Reducing or eliminating the use of hazardous organic solvents is a key goal of green chemistry. Research into the synthesis of pyrans is actively exploring the use of environmentally benign solvents and solvent-free conditions.

Green Solvents: Supercritical carbon dioxide (scCO₂) has emerged as a promising green solvent for the Prins reaction to produce pyran structures. mdpi.comresearchgate.net As a reaction medium, scCO₂ is non-toxic, non-flammable, and easily removed upon completion of the reaction. Water is another excellent green solvent that has been used for the synthesis of various 2H-pyran derivatives. Other bio-based solvents, such as cyclopentyl methyl ether (CPME), are also being investigated as viable alternatives to traditional non-polar solvents like toluene. researchgate.net

Solvent-Free Methodologies: Conducting reactions without any solvent (neat) or using techniques like grinding can significantly reduce environmental impact and simplify product purification. Catalyst- and solvent-free protocols have been successfully developed for the synthesis of fused 4H-pyran derivatives, relying on thermal heating or mechanical grinding to drive the reaction. These methods are not only environmentally friendly but also often lead to shorter reaction times and cost savings, making them attractive for the future synthesis of this compound.

Q & A

Q. What are the common synthetic routes for 4-Methylenetetrahydro-2H-pyran, and how are reaction conditions optimized?

  • Methodological Answer: The compound is synthesized via elimination reactions or cyclization strategies. For example, 4-Methoxy-3,6-dihydro-2H-pyran (a closely related derivative) is prepared by eliminating methanol from 4,4-dimethoxytetrahydropyran using TiCl₄ as a catalyst under reflux . Optimization involves controlling temperature (reflux conditions), solvent choice (anhydrous environments), and catalyst loading. For tetrahydropyran derivatives, Prins cyclization is another key method, employing benzaldehyde dimethyl acetal and silane with acid catalysts . Scale-up requires continuous flow reactors and automated systems to maintain purity .

Q. How does the stability of this compound under varying pH and temperature conditions affect its application in multi-step syntheses?

  • Methodological Answer: The compound is sensitive to acidic conditions and Lewis acids, which can induce ring-opening or rearrangement. Stability studies show discoloration (yellowing) over time, necessitating storage in inert atmospheres . For multi-step syntheses, pH must be maintained near neutrality, and Lewis acids (e.g., TiCl₄) should be quenched post-reaction. Thermal stability is ensured by avoiding temperatures exceeding 80°C during reactions .

Q. What are the typical oxidation and reduction products of this compound, and how are these reactions monitored?

  • Methodological Answer: Oxidation with KMnO₄ or CrO₃ yields lactones or carboxylic acids, while reduction with LiAlH₄ or NaBH₄ produces tetrahydropyran alcohols . Reaction progress is tracked via TLC (Rf shifts) and characterized by NMR (e.g., loss of olefinic protons in 1H^1H NMR) and mass spectrometry (m/z peaks corresponding to expected products) .

Advanced Research Questions

Q. How can diastereoselective synthesis be achieved for substituted this compound derivatives?

  • Methodological Answer: Diastereoselectivity is achieved using chiral catalysts or auxiliaries. For example, copper(II)–bisphosphine catalysts enable stereocontrol during oligomerization, producing derivatives like (2R*,3S*,4S*)-4-methyl-2-(4-methoxyphenyl)tetrahydro-2H-pyran . Reaction conditions (solvent polarity, temperature) and ligand design (e.g., L3 in ) are critical for enantiomeric excess (>90% ee) .

Q. What advanced analytical techniques are critical for resolving structural ambiguities in complex this compound derivatives?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular formulas, while 2D NMR (COSY, NOESY) resolves stereochemistry. For example, 1H^1H-13C^{13}C HSQC and HMBC correlations differentiate regioisomers in substituted pyrans . X-ray crystallography is used for absolute configuration determination, as seen in for cyclopropane-fused derivatives .

Q. How does the choice of catalyst influence the chemoselectivity in hydrodehalogenation reactions of 4-halo-tetrahydropyrans?

  • Methodological Answer: Stannane-free systems using Pd/C or Ni catalysts enable chemoselective C–X bond cleavage without affecting ester or ether groups. For example, 4-iodo-tetrahydropyrans are reduced to parent pyrans using Pd/C under H₂, with yields >85% . Catalyst poisoning tests (e.g., with quinoline) confirm active sites’ role in selectivity .

Q. What mechanisms explain the acid-catalyzed ring-opening reactions of this compound, and how are intermediates characterized?

  • Methodological Answer: Acidic conditions protonate the oxygen atom, leading to ring-opening via carbocation intermediates. Trapping experiments with nucleophiles (e.g., water or alcohols) form diols or ethers, identified by 1H^1H NMR (new -OH or -OR signals) . Transient carbocations are observed using low-temperature NMR (-40°C) in CDCl₃ .

Q. How can computational chemistry predict the reactivity and regioselectivity of this compound in novel reaction environments?

  • Methodological Answer: Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity. For instance, Fukui indices identify nucleophilic sites in Prins cyclization, guiding substituent placement . MD simulations model solvent effects, showing THF stabilizes intermediates better than DCM .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.